molecular formula C10H16N2O4 B125175 3-Boc-amino-2,6-dioxopiperidine CAS No. 31140-42-8

3-Boc-amino-2,6-dioxopiperidine

Cat. No.: B125175
CAS No.: 31140-42-8
M. Wt: 228.24 g/mol
InChI Key: TUGRLMXVKASPTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-amino-2,6-dioxopiperidine typically involves the protection of the amino group in 3-aminopiperidine-2,6-dione with a Boc group. One common method involves reacting 3-aminopiperidine-2,6-dione hydrochloride with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in dichloromethane (DCM) under controlled temperature conditions . The reaction is usually carried out in a sealed microwave vial at 50°C for 30 minutes, followed by cooling to 0°C before adding the Boc reagent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Boc-amino-2,6-dioxopiperidine is unique due to its Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in synthetic chemistry and drug development .

Biological Activity

3-Boc-amino-2,6-dioxopiperidine is a synthetic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position and two carbonyl groups at the 2 and 6 positions. Its molecular formula is C₁₀H₁₆N₂O₄. The presence of the Boc group enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

  • Deprotection Reaction : Under acidic conditions, the Boc group can be removed, exposing the free amino group. This allows the compound to participate in biochemical reactions, potentially influencing enzyme activity and protein-ligand interactions.
  • Hydrogen Bonding : The oxo groups at positions 2 and 6 can form hydrogen bonds with target molecules, which may enhance their binding affinity and stability.

Applications in Drug Development

This compound serves as a critical building block in the synthesis of cyclic peptides and peptidomimetics. Its utility in drug development is highlighted by several studies:

  • Cyclic RGD Analog Synthesis : Research has demonstrated its application in synthesizing cyclic RGD (Arg-Gly-Asp) analogs, which mimic cell adhesion motifs found in fibronectin. These analogs show promise as anti-angiogenic agents.
  • Enzyme Mechanism Studies : The compound has been employed to investigate enzyme mechanisms due to its ability to modulate enzyme activity through specific interactions.

Case Study 1: Synthesis of Cyclic Peptides

A study reported the successful synthesis of cyclic peptides using this compound as an intermediate. The resulting peptides exhibited enhanced biological activity compared to their linear counterparts, demonstrating the importance of cyclic structures in drug design.

Case Study 2: Protein-Ligand Interaction

In another study focused on protein-ligand interactions, researchers utilized this compound derivatives to explore binding affinities with specific receptors. The findings indicated that modifications to the Boc group significantly affected binding efficiency and specificity.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activities
(S)-3-Boc-amino-2,6-dioxopiperidineEnantiomer with similar propertiesRelevant in pharmaceutical research
4-Amino-2,6-dioxopiperidineLacks Boc protecting groupPotential neuroprotective effects
N-Boc-4-piperidoneContains piperidone insteadUsed in peptide synthesis
ThalidomideSimilar dioxopiperidine structureKnown for anti-cancer properties

Properties

IUPAC Name

tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGRLMXVKASPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953235
Record name tert-Butyl hydrogen (6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31140-42-8
Record name tert-Butyl hydrogen (6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31140-42-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of N-(tert-butoxy carbonyl)-L-glutamine (4.92 g, 20 mmol) and carbonyl diimidazole (3.24 g, 20 mmol) in THF (100 mL) was refluxed for 16 h. Thereafter, solvent was removed and the crude product was recrystallized from hot EtOAc to give compound 203 (2.04 g, 45%) as white crystals: mp 214-215° C.; 1H NMR (DMSO-d6) δ 4.22 (dd, J=6.2 Hz, J=11.0 Hz, 1H), 2.77-2.65 (m, 1H), 2.45 (m, 1H), 1.96-1.87 (m, 2H), 1.40 (s, 9H); MS (CI/CH4) m/z 227 [M-1]+.
Name
N-(tert-butoxy carbonyl)-L-glutamine
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

2,6-Dioxo-3-(t-butoxycarbonylamino)piperidine (3) was prepared and isolated as follows. A solution of N-(t-butoxycarbonyl)-L-glutamine (4.92 g) and carbonyl diimidazole (1.70 g) in THF (100 mL) was refluxed for 9 h. The solvent was removed and the crude product was recrystallized from hot EtOAc to give compound 3 (2.04 g, 45%) as white crystals: mp 214-215° C.; 1H NMR (DMSO-d6) δ 4.22 (dd, J=6.2 Hz, J=11.0 Hz, 1H), 2.77-2.65 (m, 1H), 2.45 (m, 1H), 1.96-1.87 (m, 2H), 1.40 (s, 9H); MS (CI/CH4) 227 [M-1]+.
Name
N-(t-butoxycarbonyl)-L-glutamine
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 2
3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 3
3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-Boc-amino-2,6-dioxopiperidine

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